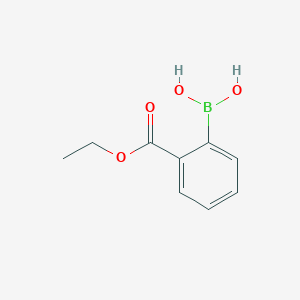

2-Ethoxycarbonylphenylboronic acid

説明

Significance of Boronic Acids as Synthetic Intermediates

Boronic acids are widely utilized as building blocks in organic synthesis for the construction of complex molecules. boronmolecular.comlabinsights.nl Their stability, low toxicity, and the ease with which they can be synthesized make them valuable intermediates. nih.gov A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing vicinal or sometimes (1,3)-substituted Lewis base donors like sugars, amino acids, and hydroxamic acids. wikipedia.orginterchim.com This property is crucial for applications in molecular recognition, such as sensors for saccharide detection. interchim.com

One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comlabinsights.nl This palladium-catalyzed reaction forms carbon-carbon bonds between an organohalide and a boronic acid, a method that has become fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. boronmolecular.comfujifilm.com The Suzuki-Miyaura coupling is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. acs.orgnih.gov

Evolution of Boronic Acid Chemistry in Modern Organic Synthesis

The first synthesis and isolation of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860. wikipedia.orgwiley-vch.de However, it was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 that significantly elevated the status of boronic acids in organic chemistry. wiley-vch.denih.gov This discovery spurred extensive research into the synthesis and application of various boronic acids. nih.gov

Over the past few decades, significant advancements have been made in boronic acid chemistry. nih.gov New methods for their synthesis have been developed, along with a deeper understanding of their reactivity. The scope of their applications has expanded beyond cross-coupling reactions to include roles as catalysts and as key components in the development of sensors and materials. boronmolecular.comnih.gov The development of boronic acid derivatives, such as boronic esters (e.g., pinacol (B44631) esters) and organotrifluoroborates, has further broadened their utility by offering improved stability and reactivity profiles. wikipedia.orgnih.govenamine.net

Position of 2-Ethoxycarbonylphenylboronic Acid within the Boronic Acid Class

This compound belongs to the class of arylboronic acids, where the organic substituent attached to the boron atom is an aromatic ring. wiley-vch.de Specifically, it is a substituted phenylboronic acid, featuring an ethoxycarbonyl group at the ortho position of the phenyl ring. This substitution pattern influences its reactivity and potential applications.

The presence of the ethoxycarbonyl group, an ester functional group, makes this compound a valuable reactant in various organic transformations. sigmaaldrich.comsigmaaldrich.com It is particularly useful in Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds. sigmaaldrich.com The ortho-ester group can also participate in or influence other reactions, such as cyclizations and the formation of heterocyclic compounds. researchgate.net

Structure

2D Structure

特性

IUPAC Name |

(2-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKVVOXAEBCLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378440 | |

| Record name | 2-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-53-5 | |

| Record name | 1-Ethyl 2-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl 2-boronobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5E3T39L3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 2 Ethoxycarbonylphenylboronic Acid

2-Ethoxycarbonylphenylboronic acid is a white to off-white solid, typically in the form of a powder or crystals. sigmaaldrich.comthermofisher.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BO₄ | thermofisher.comthermofisher.com |

| Molecular Weight | 193.99 g/mol | sigmaaldrich.com |

| Melting Point | 128-136 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 380430-53-5 | sigmaaldrich.comthermofisher.com |

Synthesis of 2 Ethoxycarbonylphenylboronic Acid

The synthesis of 2-Ethoxycarbonylphenylboronic acid can be achieved through various methods. One common approach involves the esterification of the corresponding carboxylic acid, 2-carboxy-phenylboronic acid.

A documented synthesis of a related compound, 2-amino-4-ethoxycarbonylphenylboronic acid hydrochloride, provides insight into a potential synthetic route. This multi-step process starts with the nitration of p-carboxyphenylboronic acid, followed by esterification to introduce the ethoxycarbonyl group, and finally, a reduction of the nitro group. google.com While this synthesis is for a different final product, the esterification step of the carboxylic acid-substituted phenylboronic acid is a key transformation that would be applicable to the synthesis of this compound from 2-carboxyphenylboronic acid.

Another general method for synthesizing arylboronic acids involves the reaction of a Grignard reagent or an organolithium compound with a trialkyl borate (B1201080), followed by acidic hydrolysis. libretexts.org For this compound, this would entail the formation of an organometallic reagent from a suitable ortho-substituted halo-benzoate, which would then react with a borate ester.

Applications of 2 Ethoxycarbonylphenylboronic Acid in Complex Molecule Synthesis

Pharmaceutical Synthesis

The utility of 2-ethoxycarbonylphenylboronic acid extends across several areas of pharmaceutical development, where it serves as a key intermediate in the synthesis of a range of biologically active compounds.

Synthesis of Embelin (B1684587) Derivatives

This compound is a reactant in the synthesis of derivatives of embelin, a naturally occurring benzoquinone with a range of biological activities, including anticancer and anti-inflammatory properties. sigmaaldrich.comnih.govresearchgate.net The synthesis of these derivatives often involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid couples with a suitable partner to introduce an aryl group. researchgate.net This approach allows for the modification of the embelin structure to potentially enhance its therapeutic properties. nih.gov For instance, the introduction of aromatic groups can alter the hydrophilicity and cellular uptake of the resulting derivatives. nih.gov

| Product/Intermediate | Synthetic Method | Key Reactants |

| Embelin Derivatives | Suzuki-Miyaura Reaction | This compound, Brominated dihydroxybenzoquinone |

This table summarizes the use of this compound in the synthesis of Embelin derivatives.

Preparation of Phenylalanines as Receptor Ligands (AMPA and Kainate)

In the field of neuroscience, this compound is utilized in the preparation of phenylalanine derivatives that act as selective ligands for AMPA and kainate receptors. sigmaaldrich.com These receptors are subtypes of ionotropic glutamate (B1630785) receptors in the central nervous system and are important targets for the development of drugs to treat neurological disorders. nih.govnih.gov The synthesis of these specialized phenylalanine analogs involves the incorporation of the 2-ethoxycarbonylphenyl group to create molecules that can selectively bind to and modulate the activity of these receptors. nih.govnih.gov Research in this area focuses on understanding the structural requirements for selectivity between different receptor subtypes. nih.gov

| Target Receptor | Ligand Type | Synthetic Application of this compound |

| AMPA Receptor | Antagonist | Preparation of selective phenylalanine-based ligands. nih.govnih.gov |

| Kainate Receptor | Antagonist | Preparation of selective phenylalanine-based ligands. nih.govnih.gov |

This table highlights the role of this compound in developing selective ligands for glutamate receptors.

Development of Aryl Pyrazinones via Microwave-Assisted Arylation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This compound is employed in the microwave-assisted, palladium-catalyzed arylation of resin-supported pyrazinones to produce aryl pyrazinones. sigmaaldrich.com This method offers advantages in terms of reaction speed and efficiency. mdpi.comresearchgate.net The resulting aryl pyrazinones are heterocyclic compounds with potential applications in medicinal chemistry.

| Reaction Type | Key Reagents | Technology | Product Class |

| Palladium-Catalyzed Arylation | This compound, Resin-supported pyrazinones | Microwave Irradiation | Aryl Pyrazinones |

This table details the synthesis of aryl pyrazinones using this compound under microwave conditions.

Intermediates for Protein Kinase CK2 Inhibitors

Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in various diseases, most notably cancer. nih.govmdpi.com Its role in promoting cell survival and proliferation makes it an attractive target for anticancer drug development. nih.gov this compound can serve as a precursor or intermediate in the synthesis of molecules designed to inhibit CK2. nih.gov The development of potent and selective CK2 inhibitors is an active area of research, with the goal of creating new therapeutic agents. nih.govmdpi.com

Building Block for Anticancer Agents

Beyond its role in specific target-oriented synthesis, this compound is considered a valuable building block in the broader search for new anticancer agents. nih.gov Its chemical functionalities allow for its incorporation into a variety of molecular scaffolds, contributing to the generation of diverse compound libraries for screening and lead optimization. boronmolecular.com The boronic acid moiety itself can play a role in biological activity, as phenylboronic acids have been investigated for their ability to target cancer cells. nih.govnih.gov

Agrochemical Synthesis

The applications of this compound also extend to the field of agrochemical synthesis. chemimpex.com Boronic acids and their derivatives are used to create novel pesticides and herbicides. The specific uses of this compound in this sector are linked to its ability to participate in cross-coupling reactions, enabling the construction of complex molecules with desired biocidal activities.

Natural Product Synthesis (e.g., Polyketides, Alkaloids)

This compound serves as a crucial building block in the laboratory synthesis of complex organic molecules, including various natural products. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.comsigmaaldrich.com This reaction allows for the precise formation of carbon-carbon bonds, enabling chemists to connect the ethoxycarbonylphenyl group to a wide array of molecular scaffolds.

While not involved in the natural biosynthesis of polyketides—a diverse class of natural products assembled from simple carboxylic acid units by polyketide synthase (PKS) enzymes—this compound is instrumental in the chemical synthesis of molecules with similar structural motifs. nih.govnih.gov For instance, it is employed as a key reactant in the synthesis of derivatives of embelin, a naturally occurring benzoquinone. sigmaaldrich.com In such syntheses, the boronic acid facilitates the introduction of the substituted aromatic ring, a common feature in many complex natural products.

Similarly, in the synthesis of alkaloids, which are nitrogen-containing natural products, this boronic acid can be used to construct aryl-containing substructures that are integral to the final architecture and biological activity of the target molecule.

Table 1: Synthetic Utility in Natural Product Synthesis

| Reaction Type | Role of this compound | Target Molecule Class | Example Application |

| Suzuki-Miyaura Coupling | Source of an ethoxycarbonylphenyl group | Natural Product Analogs | Synthesis of embelin derivatives sigmaaldrich.com |

| Palladium-Catalyzed Arylation | Arylating agent | Heterocyclic Compounds (precursors to alkaloids) | Preparation of aryl pyrazinones and (aryl)hydroxyquinolines sigmaaldrich.com |

Targeted Drug Delivery Systems

The phenylboronic acid moiety is a cornerstone of innovative, targeted drug delivery systems, particularly those designed to be responsive to specific physiological environments. nih.gov A key strategy involves leveraging the pH-sensitive nature of boronic esters to create "smart" nanoparticles that release their therapeutic payload in the acidic microenvironment characteristic of tumor tissues. nih.gov

In a representative system, researchers synthesize hydrophobic polymers containing multiple pendent phenylboronic acid groups. These are then combined with hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), that have been terminated with a diol-containing molecule like dopamine. nih.gov Through the formation of boronic ester bonds between the two polymer types, an amphiphilic block copolymer is formed. This structure self-assembles in an aqueous solution to form stable nanoparticles capable of encapsulating hydrophobic anticancer drugs, such as Paclitaxel. nih.govnih.gov

These nanoparticles are stable in the bloodstream at normal physiological pH (~7.4). However, upon reaching a tumor's acidic environment (pH < 7.0), the boronic ester linkages hydrolyze. This cleavage causes the nanoparticles to disassemble, triggering a rapid release of the encapsulated drug directly at the cancer site. This targeted release mechanism enhances the drug's efficacy against the tumor while minimizing its exposure to healthy tissues, thereby reducing systemic toxicity. nih.govnih.gov

Table 2: Components of a Phenylboronic Acid-Based pH-Responsive Drug Delivery System

| Component | Chemical Example | Function |

| Hydrophobic Polymer Backbone | Polyester with pendent phenylboronic acid (PBA-PAL) | Forms the core of the nanoparticle and carries the pH-sensitive trigger nih.gov |

| Hydrophilic Polymer Shell | Dopamine-terminated polyethylene glycol (mPEG-DA) | Provides stability in aqueous solution and forms the nanoparticle's corona nih.gov |

| pH-Sensitive Linkage | Phenylboronic Ester Bond | Connects the hydrophobic and hydrophilic polymers; stable at pH 7.4, cleaves at acidic pH nih.govnih.gov |

| Encapsulated Therapeutic | Paclitaxel (PTX) | The anticancer drug to be delivered nih.gov |

Bioconjugation Techniques through Diol Binding

A fundamental property of boronic acids, including this compound, is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.gov This specific and reversible interaction is the basis for powerful bioconjugation techniques used to link molecules together for diagnostic and therapeutic purposes. chemimpex.com

The reaction between a boronic acid and a diol yields a cyclic boronic ester. This binding is highly efficient in aqueous environments and is often pH-dependent, allowing for controlled conjugation and release. nih.gov This chemistry is particularly useful for targeting biomolecules rich in diol groups, such as the saccharide (sugar) residues found on glycoproteins and cell surfaces. nih.gov

In practice, a molecule of interest (e.g., a fluorescent dye, a drug, or a polymer) can be functionalized with a boronic acid group. This conjugate can then be used to selectively label or bind to a biological target that presents a diol, such as a specific cell-surface protein. This technique is instrumental in creating biosensors, developing targeted therapies, and constructing self-healing hydrogels for tissue engineering and controlled release applications. nih.govchemimpex.com

Table 3: Bioconjugation via Boronic Acid-Diol Interaction

| Interacting Group 1 | Interacting Group 2 | Resulting Linkage | Application |

| Phenylboronic Acid | 1,2- or 1,3-Diol (e.g., on a saccharide) | Cyclic Boronic Ester | Attaching drugs or probes to glycoproteins nih.govchemimpex.com |

| Phenylboronic Acid | Catechol (e.g., Dopamine) | Cyclic Boronic Ester | Forming pH-responsive linkages in drug delivery systems nih.gov |

Computational and Spectroscopic Analysis in 2 Ethoxycarbonylphenylboronic Acid Research

Computational Modeling of Reaction Mechanisms and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of reaction mechanisms involving boronic acids that are often difficult to study experimentally. By modeling the potential energy surfaces of a reaction, researchers can predict the geometries of reactants, transition states, and products, thereby elucidating the most probable reaction pathways.

For phenylboronic acid derivatives, DFT calculations using methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize molecular geometries and calculate electronic properties. These calculations can reveal key information about reaction intermediates, such as the transient species formed during Suzuki-Miyaura coupling or other cross-coupling reactions where 2-ethoxycarbonylphenylboronic acid is a reactant.

While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the literature, the established methodologies for similar boronic acids provide a robust framework. For instance, computational analyses have been used to understand the transition state structures in the oxidation of phenylboronic acids, revealing a concerted mechanism where an aryl group shift from boron to oxygen occurs simultaneously with the cleavage of an oxygen-oxygen bond nih.gov. Natural Bond Orbital (NBO) analysis can further illuminate the electronic interactions that stabilize or destabilize transition states, explaining reactivity differences among various substituted phenylboronic acids nih.gov. Such computational approaches are crucial for designing more efficient synthetic routes and catalysts.

Table 1: Representative Computational Methods in Boronic Acid Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, transition state searching | Reaction pathways, activation energies, stability of intermediates |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic transition parameters | Comparison with experimental absorbance spectra |

| Natural Bond Orbital (NBO) Analysis | Study of orbital interactions | Understanding electronic factors influencing reactivity and stability |

Spectroscopic Characterization in Reaction Monitoring (e.g., NMR, HPLC)

Real-time monitoring of chemical reactions is critical for optimizing reaction conditions and understanding kinetics. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are primary techniques used for this purpose in research involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹¹B NMR, is a powerful tool for in-situ reaction monitoring. For instance, the conversion of a boronic acid to a boronate ester can be tracked by observing the characteristic chemical shift changes in the ¹¹B NMR spectrum mdpi.comnih.gov. The trigonal (sp²) boron of the boronic acid typically resonates at a different frequency than the tetrahedral (sp³) boron of the resulting ester or other adducts. This allows for the quantification of reactants and products directly in the reaction mixture over time, providing valuable kinetic data mdpi.comnih.govresearchgate.net. While specific in-situ studies for this compound are not prominent, the general methodology is widely applied to the boronic acid class for monitoring dynamic covalent chemistry mdpi.comnih.govresearchgate.net. Standard ¹H NMR is also routinely used to confirm the structure of this compound and to monitor the disappearance of starting materials and the appearance of product signals thermofisher.comthermofisher.com.

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is consumed. By separating the components of a reaction mixture, HPLC allows for the quantification of the starting material, intermediates, and the final product. Product specifications for commercially available this compound often cite a purity of ≥96.0% as determined by HPLC thermofisher.comthermofisher.com. Developing a robust HPLC method is crucial for quality control and for ensuring the reliability of kinetic studies. The choice of column and mobile phase is critical, especially for polar analytes like boronic acids.

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Analyte | Information Obtained |

| ¹H NMR | Protons in the molecule | Structural confirmation, disappearance of reactant signals, appearance of product signals |

| ¹¹B NMR | Boron atom | Changes in the coordination state of boron, quantification of boronic acid vs. boronate ester |

| HPLC | All components of the reaction mixture | Purity assessment, quantification of reactants, intermediates, and products |

X-ray Diffraction Studies for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, the structure of its close regioisomer, 4-methoxycarbonylphenylboronic acid, has been reported and offers significant insight into the likely solid-state structure researchgate.netnih.gov. In the crystal of 4-methoxycarbonylphenylboronic acid, molecules form inversion dimers through pairs of O—H···O hydrogen bonds between their boronic acid groups. These dimers are further linked by hydrogen bonds between a boronic acid OH group and the carbonyl oxygen atom of a neighboring dimer, creating undulating sheets researchgate.net. This head-to-head hydrogen-bonding network is a common motif in the crystal structures of phenylboronic acids researchgate.net. It is highly probable that this compound adopts a similar hydrogen-bonded dimeric structure in the solid state. Such structural information is vital for understanding the physical properties of the compound and for rationalizing its reactivity in the solid phase.

Table 3: Crystallographic Data for the Related Compound 4-Methoxycarbonylphenylboronic Acid researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₈H₉BO₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 11.2449 |

| b (Å) | 12.0672 |

| c (Å) | 6.8598 |

| β (°) | 105.1210 |

| Key Intermolecular Interaction | O—H···O hydrogen bonds forming inversion dimers |

Future Research Directions and Emerging Applications

Novel Catalytic Systems for 2-Ethoxycarbonylphenylboronic Acid Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a frequent participant in these transformations for creating C-C bonds. wwjmrd.commdpi.com Future research is focused on developing novel catalytic systems that offer higher efficiency, broader substrate scope, and improved functional group tolerance, particularly for sterically demanding substrates. wwjmrd.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wwjmrd.commdpi.com Advances are being made in the design of sophisticated palladium-based catalysts and ligands to optimize each step. For instance, new generations of phosphine ligands with tuned steric and electronic properties have been developed to enhance catalyst stability and reactivity, enabling reactions at very low catalyst loadings (ppb levels). mdpi.com

Key areas of investigation include:

Ligand Development: The creation of advanced ligands that can stabilize the palladium catalyst, facilitate the challenging reductive elimination step, and allow for the coupling of sterically hindered partners. wwjmrd.commdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on carbon (Pd/C) or nanostructured palladium(0) on organosilica, offers advantages in terms of catalyst recovery and reuse, contributing to greener processes. qualitas1998.netresearchgate.net

Alternative Metal Catalysts: While palladium is dominant, research into nickel-based catalytic systems is gaining traction as a more abundant and cost-effective alternative. mdpi.comresearchgate.net

A significant challenge in Suzuki-Miyaura coupling is the potential for side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. researchgate.net The "slow-release" strategy, which uses a masking reagent to protect the boronic acid and release it slowly into the reaction, is a promising approach to minimize this degradation and improve yields. researchgate.net

Flow Chemistry and Continuous Synthesis of this compound

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. organic-chemistry.orgeuropa.eu The synthesis of boronic acids, including this compound, is particularly well-suited for this technology. nih.gov

Flow chemistry systems involve pumping reagents through a series of temperature-controlled reactors and mixing junctions. europa.eu This setup provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for fast and highly exothermic reactions like those involving organolithium intermediates in boronic acid synthesis. organic-chemistry.orgnih.gov

A key method for synthesizing aryl boronic acids involves a bromine-lithium exchange followed by quenching with a borate (B1201080) ester. nih.gov In a continuous flow setup, this process can be performed with remarkable speed and efficiency. Researchers have demonstrated the synthesis of various boronic acids within a total reaction time of less than one second and with high throughput (e.g., ~60 g/h), mitigating risks like clogging and ensuring high purity of the product without extensive purification. organic-chemistry.orgnih.govacs.org

| Advantage | Description | Citation |

|---|---|---|

| Enhanced Safety | Small reactor volumes and excellent heat transfer minimize risks associated with highly exothermic or hazardous reactions. | europa.eu |

| High Throughput | Continuous operation allows for the production of large quantities of material in a short time. A throughput of ~60 g/h has been demonstrated. | organic-chemistry.orgnih.gov |

| Rapid Reaction Times | "Flash Chemistry" approaches enable syntheses on a sub-second timescale. | organic-chemistry.orgnih.gov |

| Process Control | Precise control over temperature, pressure, and mixing leads to higher yields and purity. | organic-chemistry.org |

| Scalability | Processes can be scaled up by running the system for longer periods, avoiding the need for redevelopment for larger scales. | organic-chemistry.org |

This technology is not only applicable to the synthesis of the boronic acid itself but can also be integrated into multi-step sequences, where the output of one flow reactor is directly fed into the next, streamlining the production of complex pharmaceutical intermediates. mdpi.com

Expanded Applications in Medicinal Chemistry and Drug Discovery

Boronic acids have emerged as a privileged structural motif in medicinal chemistry, a trend solidified by the FDA approval of several boronic acid-containing drugs, including Bortezomib and Ixazomib. nih.govnih.govmdpi.com These compounds are recognized for their unique ability to form reversible covalent bonds with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles. nih.govmdpi.com

This compound serves as a crucial building block in this field, primarily through its use in Suzuki-Miyaura coupling to construct the complex carbon skeletons of potential drug candidates. chemimpex.comresearchgate.net Its applications span various therapeutic areas, including the development of agents for cancer, bacterial infections, and metabolic disorders. mdpi.comresearchgate.netresearchgate.net

Future research is likely to focus on:

Novel Drug Scaffolds: Utilizing this compound to create new classes of compounds that can target challenging biological pathways. Its structure allows for the introduction of diverse functional groups, facilitating the synthesis of libraries of compounds for high-throughput screening. chemimpex.com

Targeted Therapies: The boronic acid moiety can be exploited for selective binding to diols, which are present in many biological molecules like carbohydrates. chemimpex.com This property is valuable for developing targeted drug delivery systems and diagnostic agents. chemimpex.comjapsonline.com

Boron-Based Heterocycles: The synthesis of boron-containing heterocycles is a growing area of interest, as these structures can exhibit a wide range of biological activities. researchgate.net this compound can serve as a precursor to such compounds.

The degradation of boronic acids in the body to boric acid, a generally non-toxic and easily eliminated compound, is another attractive feature for drug design. nih.gov

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov This field has become an indispensable tool for labeling proteins, tracking biomolecules, and developing diagnostic probes. nih.gov Boronic acids are increasingly being explored for their potential in developing new bio-orthogonal reactions due to their unique reactivity and low toxicity. nih.govnih.gov

Several strategies have been developed that leverage the reactivity of boronic acids for bio-orthogonal applications:

| Strategy | Description | Citation |

|---|---|---|

| Iminoboronate Formation | The rapid reaction between 2-formyl or 2-acetylphenylboronic acids and molecules containing hydrazine, hydroxylamine, or semicarbazide groups to form stable boron-nitrogen heterocycles. | nih.govresearchgate.net |

| Boronic Ester Formation | The reversible covalent interaction between a boronic acid and a 1,2- or 1,3-cis-diol, commonly found in saccharides and glycoproteins. | nih.govnih.gov |

| Transient Groups | The use of boronic acids as transient directing groups in reactions like the Suzuki-Miyaura coupling, where the boron moiety is ultimately removed from the final conjugated product. | nih.govresearchgate.net |

| N-oxide Reaction | A bond-cleaving reaction between N-oxides and boron reagents, which can be used for activating molecules within cells. | nih.gov |

The structure of this compound is closely related to the ortho-carbonylphenylboronic acids (CO-PBAs) that have shown exceptionally fast kinetics in condensation reactions with α-effect amines (like hydrazides). proquest.com This rapid, boron-assisted coupling is several orders of magnitude faster than conventional carbonyl condensation reactions at physiological pH, making it highly suitable for biological applications. proquest.com Future research may involve modifying this compound to create probes and labeling agents that exploit this enhanced reactivity for in-vivo imaging and diagnostics.

Sustainable Synthesis and Environmental Impact Reduction

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govrsc.org Research into the synthesis and application of this compound is aligning with these goals.

Key areas for environmental impact reduction include:

Avoiding Chromatographic Purification: A significant source of waste in organic synthesis is the use of solvents and silica gel for chromatography. Phase-switching strategies offer an alternative. By using the boronic acid group as a "productive tag," intermediates can be switched between aqueous and organic phases for purification, eliminating the need for chromatography. The boronic acid tag is not cleaved but is productively converted in the final step, for example, via a Suzuki coupling. acs.orgacs.org

Greener Reaction Conditions: The development of reactions that proceed under milder conditions, in greener solvents (like ethanol or water), and with higher atom economy is a major focus. nih.govrsc.org For instance, a highly efficient and rapid (ipso-hydroxylation) protocol has been developed to convert arylboronic acids into phenols using aqueous hydrogen peroxide in ethanol at room temperature, with reaction times as short as one minute. rsc.org

Mechanochemistry: Ball-milling and other mechanochemical techniques are being explored as solvent-free alternatives to traditional solution-based synthesis for creating boronic esters. researchgate.net

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a product, are inherently green as they reduce the number of synthetic steps and purification requirements, leading to better atom economy. nih.gov

By integrating these sustainable approaches, the lifecycle environmental impact of synthesizing and utilizing this compound can be significantly reduced.

Q & A

Basic Research Question

- NMR : ¹H NMR (δ 8.2–8.4 ppm for aromatic protons; δ 1.3–1.5 ppm for ethoxy group). ¹¹B NMR (δ 28–32 ppm confirms boronic acid).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Mass Spectrometry : ESI-MS ([M–H]⁻ peak at m/z 192.1) .

How does the ethoxycarbonyl substituent influence Suzuki-Miyaura reaction kinetics compared to other arylboronic acids?

Advanced Research Question

The electron-withdrawing ethoxycarbonyl group reduces electron density at the boron atom, accelerating transmetallation but potentially increasing proto-deboronation. Comparative studies show:

- Reaction rate : this compound reacts 1.5× faster with aryl halides than unsubstituted analogs.

- Base sensitivity : Use weaker bases (e.g., K₂CO₃) to minimize deboronation .

How to reconcile discrepancies between computational predictions and experimental yields in cross-coupling reactions?

Advanced Research Question

Discrepancies often arise from solvent effects or unaccounted steric hindrance. Methodological solutions:

- Solvent screening : Test polar aprotic (DMF) vs. ethereal (THF) solvents.

- Additives : Include phase-transfer catalysts (e.g., TBAB) for biphasic systems.

- In situ monitoring : Use Raman spectroscopy to track boronic acid consumption .

What are the environmental risks of this compound, and how can its ecotoxicity be assessed?

Advanced Research Question

While ecotoxicity data are limited, the compound’s persistence in water (logP ~1.5) suggests moderate bioaccumulation potential. Recommended assessments:

- Algal toxicity : 72-hour Pseudokirchneriella subcapitata assays.

- Degradation : Test photolytic stability under UV light (λ = 254 nm).

- Waste disposal : Neutralize with aqueous NaOH (pH >10) before incineration .

How to optimize reaction scalability from milligram to gram-scale synthesis?

Advanced Research Question

Key scalability factors:

- Catalyst loading : Reduce Pd from 5 mol% (lab scale) to 1–2 mol% via ligand optimization (e.g., XPhos).

- Mixing efficiency : Use segmented flow reactors for exothermic steps.

- Purification : Replace column chromatography with acid-base partitioning (e.g., pH-dependent solubility) .

What role does the boronic acid crystal structure play in its reactivity and stability?

Advanced Research Question

X-ray crystallography reveals intermolecular B–O hydrogen bonds forming dimeric structures, which stabilize the compound but reduce solubility. Strategies:

- Co-crystallization : Use 1,4-dioxane to disrupt dimer formation.

- Polymorph screening : Identify metastable forms with higher solubility via solvent-antisolvent precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。